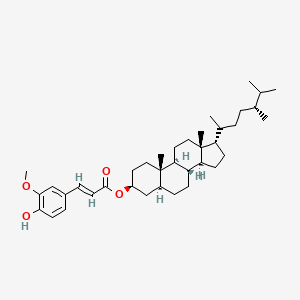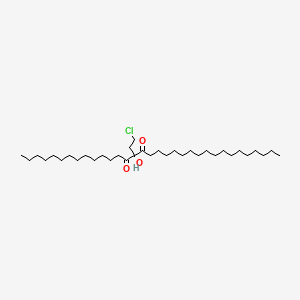
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione is a synthetic organic compound characterized by its unique structure, which includes a chloroethyl group, a hydroxy group, and a diketone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the diketone moiety: This can be achieved through the Claisen condensation reaction, where esters are reacted with ketones in the presence of a strong base.
Introduction of the chloroethyl group: This step involves the alkylation of the diketone intermediate with 2-chloroethanol under acidic conditions.
Hydroxylation: The final step involves the selective hydroxylation of the intermediate compound to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of azido or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. The hydroxy and diketone groups may also contribute to its activity by forming hydrogen bonds and coordinating with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione: shares similarities with other chloroethyl-containing compounds, such as mechlorethamine and bis(2-chloroethyl) ether.
Mechlorethamine: Known for its use as an anticancer agent, mechlorethamine also contains chloroethyl groups that alkylate DNA.
Bis(2-chloroethyl) ether: Used in organic synthesis and as a solvent, this compound also features chloroethyl groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C35H67ClO3 |
|---|---|
Molekulargewicht |
571.4 g/mol |
IUPAC-Name |
15-(2-chloroethyl)-15-hydroxytritriacontane-14,16-dione |
InChI |
InChI=1S/C35H67ClO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-34(38)35(39,31-32-36)33(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h39H,3-32H2,1-2H3 |
InChI-Schlüssel |
CCEDGGWYZSSKKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(C(=O)CCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


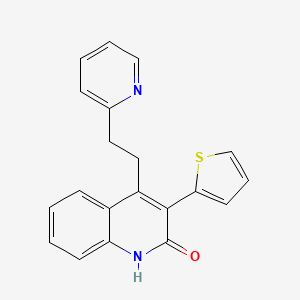
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
urea](/img/structure/B13850726.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
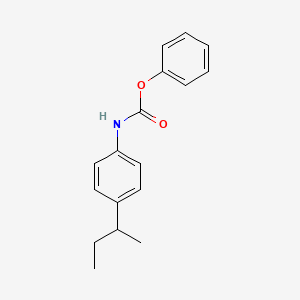
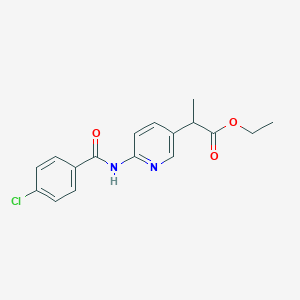
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)
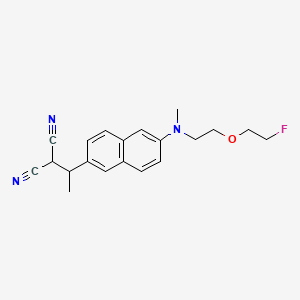
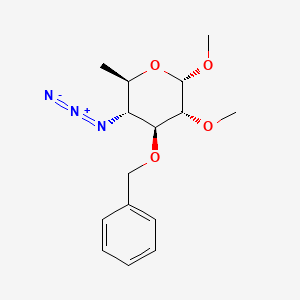
![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)

